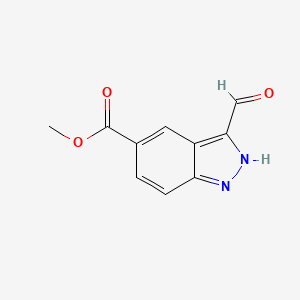

Methyl 3-formyl-1H-indazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-formyl-2H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNIOVVZBFNGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650581 | |

| Record name | Methyl 3-formyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797804-50-3 | |

| Record name | Methyl 3-formyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-formyl-1H-indazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-formyl-1H-indazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The guide will cover its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight, and delve into detailed synthetic methodologies. Furthermore, it will explore the reactivity of the indazole core, with a particular focus on the functionalization of the 3-formyl and 5-carboxylate groups. The significance of this compound in drug discovery will be highlighted through a discussion of its applications as a scaffold for the development of therapeutic agents, particularly kinase inhibitors. This guide aims to be an essential resource for researchers and scientists working in the field of drug development and organic synthesis.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, serves as a "privileged scaffold." This term reflects its ability to bind to a wide range of biological targets with high affinity, making it a valuable core structure in the design of novel therapeutic agents. The unique electronic properties and conformational flexibility of the indazole nucleus allow for diverse molecular interactions, leading to a broad spectrum of pharmacological activities.

Core Compound Profile: this compound

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 797804-50-3 | [1] |

| Molecular Formula | C₁₀H₈N₂O₃ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Appearance | White crystalline solid (predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide; sparingly soluble in water (predicted for the parent carboxylic acid).[2] | [2] |

| Melting Point | Approximately 210-216 °C (for the parent carboxylic acid).[2] | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the indazole core followed by functional group manipulation. A plausible and commonly employed strategy involves the synthesis of a suitable indazole precursor, followed by the introduction of the formyl group at the C3 position.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C3-formyl group, leading back to Methyl 1H-indazole-5-carboxylate as a key intermediate. This intermediate can be synthesized from commercially available starting materials.

References

Spectroscopic Characterization of Methyl 3-formyl-1H-indazole-5-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-formyl-1H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the principles behind data acquisition and interpretation, ensuring scientific integrity and practical applicability.

Introduction

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are known for their diverse pharmacological activities. The presence of a formyl group at the 3-position and a methyl carboxylate group at the 5-position makes this molecule a versatile scaffold for further chemical modifications. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior, which are critical steps in the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, the formyl proton, and the methyl ester protons. The expected chemical shifts are influenced by the electron-withdrawing nature of the formyl and carboxylate groups and the aromaticity of the indazole ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~13.0 - 14.0 | Broad Singlet | - |

| CHO | ~10.2 | Singlet | - |

| H-4 | ~8.5 | Doublet | ~1.0 |

| H-6 | ~8.2 | Doublet of Doublets | ~8.8, 1.5 |

| H-7 | ~7.8 | Doublet | ~8.8 |

| OCH₃ | ~4.0 | Singlet | - |

Interpretation of the ¹H NMR Spectrum

-

N-H Proton: The proton attached to the nitrogen of the indazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift (around 13-14 ppm) due to its acidic nature and involvement in hydrogen bonding. This is a characteristic feature of N-H protons in indazole systems.[1][2]

-

Formyl Proton: The aldehyde proton (CHO) is highly deshielded by the adjacent carbonyl group and is expected to resonate as a sharp singlet in the far downfield region, typically around 10.2 ppm.

-

Aromatic Protons: The protons on the benzene ring of the indazole core (H-4, H-6, and H-7) will exhibit a characteristic splitting pattern. H-4 is expected to be a doublet with a small coupling constant due to meta-coupling with H-6. H-6 will appear as a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4. H-7 will be a doublet due to ortho-coupling with H-6. The electron-withdrawing effects of the substituents will cause these protons to resonate at relatively downfield shifts.[3][4]

-

Methyl Protons: The three protons of the methyl ester group (OCH₃) will appear as a sharp singlet around 4.0 ppm, a typical region for methyl esters.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (formyl) | ~185 |

| C=O (ester) | ~166 |

| C-3 | ~145 |

| C-7a | ~140 |

| C-5 | ~128 |

| C-3a | ~125 |

| C-4 | ~124 |

| C-6 | ~123 |

| C-7 | ~112 |

| OCH₃ | ~53 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: The two carbonyl carbons from the formyl and ester groups are expected at the most downfield positions, with the aldehyde carbonyl being more deshielded (~185 ppm) than the ester carbonyl (~166 ppm).

-

Aromatic and Heterocyclic Carbons: The carbon atoms of the indazole ring will resonate in the aromatic region (110-150 ppm). The specific chemical shifts are influenced by the nitrogen atoms and the substituents. The assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.[5][6]

-

Methyl Carbon: The methyl carbon of the ester group will appear at a characteristic upfield position around 53 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in about 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for indazole derivatives due to its excellent solubilizing power and its ability to slow down the exchange of the N-H proton, resulting in a sharper signal.[1][2][7]

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution to avoid broadening of the spectral lines.[7]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution. Modern spectrometers often have automated shimming routines.[8]

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.

-

Set appropriate acquisition parameters, such as spectral width, acquisition time, and relaxation delay.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3100 | Medium, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2850 - 2750 | Medium, Sharp |

| C=O stretch (aldehyde) | ~1700 | Strong, Sharp |

| C=O stretch (ester) | ~1720 | Strong, Sharp |

| C=C stretch (aromatic) | 1620 - 1450 | Medium to Weak |

| C-O stretch (ester) | 1300 - 1100 | Strong |

Interpretation of the IR Spectrum

-

N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The characteristic C-H stretch of the aldehyde group is expected to be observed as two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.[9]

-

Carbonyl Stretches: The two carbonyl groups will give rise to strong and sharp absorption bands in the range of 1720-1700 cm⁻¹. The ester carbonyl typically absorbs at a slightly higher wavenumber than the aldehyde carbonyl. The conjugation with the aromatic ring may shift these bands to slightly lower frequencies.[10][11]

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the indazole ring will result in several bands of variable intensity in the 1620-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the ester group is expected in the 1300-1100 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrational patterns that are unique to the molecule, providing a molecular "fingerprint".[10][12]

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples with minimal preparation.[13][14][15]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory. This background will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum by co-adding multiple scans (e.g., 16 or 32 scans) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks on the spectrum.

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.

-

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.[16][17][18]

-

Molecular Ion (M⁺∙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₈N₂O₃ = 204.18 g/mol ). The intensity of this peak may be variable.

-

Major Fragment Ions:

-

[M - OCH₃]⁺ (m/z 173): Loss of the methoxy radical from the ester group is a common fragmentation pathway.

-

[M - CHO]⁺ (m/z 175): Loss of the formyl radical.

-

[M - CO]⁺ (m/z 176): Loss of carbon monoxide from the formyl group.

-

Indazole core fragments: Fragmentation of the indazole ring itself can lead to a variety of smaller fragment ions, which are characteristic of the indazole scaffold.[19]

-

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight of the compound from the molecular ion peak. The fragmentation pattern serves as a fingerprint and can be used to confirm the presence of the formyl and methyl ester functional groups. The relative abundances of the fragment ions can provide insights into the stability of different parts of the molecule.[20][21] For a more definitive confirmation of the elemental composition of the molecular ion and its fragments, high-resolution mass spectrometry (HRMS) is recommended.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction:

-

For a volatile and thermally stable compound like this compound, a direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.

-

-

Ionization:

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, leading to the formation of the molecular ion and fragment ions.[22]

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection and Data Acquisition:

-

The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

-

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. The presented data and protocols are based on established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar molecules. For any new synthesis of this compound, the experimental data should be carefully compared with the predictions outlined in this guide to confirm its identity and purity, thereby ensuring the reliability of subsequent biological and medicinal chemistry studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. How to Interpret Infrared Spectra | MtoZ Biolabs [mtoz-biolabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mt.com [mt.com]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 22. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 3-formyl-1H-indazole-5-carboxylate, a key building block in medicinal chemistry. The primary focus is on a robust and accessible two-step synthesis involving the Fischer esterification of 1H-indazole-5-carboxylic acid, followed by a regioselective Vilsmeier-Haack formylation. An alternative synthetic route commencing from substituted indoles via nitrosation is also discussed. This document furnishes detailed experimental protocols, mechanistic insights, safety considerations, and characterization data to aid researchers in the efficient and safe synthesis of this valuable compound.

Introduction

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. This compound, in particular, serves as a versatile intermediate, offering multiple reaction sites for further molecular elaboration in the development of novel pharmaceuticals. This guide is designed to provide a detailed, practical, and scientifically grounded resource for the synthesis of this important molecule.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and widely applicable synthesis of this compound involves a two-step sequence starting from 1H-indazole-5-carboxylic acid. This pathway is advantageous due to the commercial availability of the starting material and the generally high yields of each step.

Step 1: Fischer Esterification of 1H-indazole-5-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction is a classic and efficient method for ester formation.

Causality of Experimental Choices:

-

Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of the alcohol, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid serves as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. Sulfuric acid also acts as a dehydrating agent, sequestering the water formed during the reaction and further shifting the equilibrium towards the product.

Experimental Protocol:

-

To a suspension of 1H-indazole-5-carboxylic acid in methanol, add concentrated sulfuric acid dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate.

| Reactant/Reagent | Molar Equivalent | Purpose |

| 1H-indazole-5-carboxylic acid | 1.0 | Starting material |

| Methanol | Solvent/Reagent | Forms the methyl ester |

| Concentrated Sulfuric Acid | Catalytic amount | Acid catalyst and dehydrating agent |

| Saturated Sodium Bicarbonate | As needed | Neutralization of the acid catalyst |

| Ethyl Acetate | Solvent | Extraction of the product |

| Brine | Washing agent | Removal of residual water and base |

| Anhydrous Sodium Sulfate | Drying agent | Removal of water from the organic phase |

dot

Caption: Fischer Esterification of 1H-indazole-5-carboxylic acid.

Step 2: Vilsmeier-Haack Formylation of Methyl 1H-indazole-5-carboxylate

The second and final step is the formylation of the indazole ring at the C3 position using the Vilsmeier-Haack reaction. This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.

Causality of Experimental Choices:

-

Vilsmeier Reagent (DMF/POCl₃): The reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent, a chloroiminium salt. This reagent is the active formylating agent in the reaction.

-

Regioselectivity: Indazoles, being electron-rich heterocycles, are susceptible to electrophilic substitution. The Vilsmeier-Haack reaction on the 1H-indazole nucleus preferentially occurs at the C3 position due to the electronic nature of the ring system. The presence of an electron-withdrawing group at the C5 position is not expected to alter this inherent regioselectivity.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool a solution of N,N-dimethylformamide (DMF) in a suitable anhydrous solvent (e.g., dichloromethane) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Add a solution of Methyl 1H-indazole-5-carboxylate in the same anhydrous solvent to the reaction mixture dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This quenching step is highly exothermic and releases gas.

-

Extract the product with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Reactant/Reagent | Molar Equivalent | Purpose |

| Methyl 1H-indazole-5-carboxylate | 1.0 | Substrate for formylation |

| N,N-dimethylformamide (DMF) | 1.5 - 3.0 | Forms the Vilsmeier reagent |

| Phosphorus Oxychloride (POCl₃) | 1.5 - 3.0 | Activates DMF to form the Vilsmeier reagent |

| Anhydrous Dichloromethane | Solvent | Reaction medium |

| Saturated Sodium Bicarbonate | As needed | Quenching and neutralization |

dot

Caption: Vilsmeier-Haack formylation of the intermediate.

Alternative Synthesis Pathway: Nitrosation of Indoles

An alternative approach to the 3-formyl-1H-indazole core involves the nitrosation of a correspondingly substituted indole. This method can be particularly useful if the appropriately substituted indole is more readily available than the corresponding indazole-5-carboxylic acid.[1]

The reaction proceeds by the nitrosation of the indole at the C3 position, followed by a ring-opening and subsequent recyclization to form the 1H-indazole-3-carboxaldehyde.[1] This method offers a different strategic approach to the target molecule.

dot

References

An In-Depth Technical Guide to the Potential Mechanisms of Action of Methyl 3-formyl-1H-indazole-5-carboxylate

Foreword: The Indazole Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 1H-indazole core is a quintessential example of such a scaffold. Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a rigid yet versatile platform for functionalization, enabling interaction with a wide array of biological targets.[1][2] This inherent promiscuity has led to the development of numerous indazole-based therapeutics with applications spanning oncology, inflammation, and neurology.[1][3]

This guide delves into the potential mechanisms of action of a specific, lesser-studied derivative: Methyl 3-formyl-1H-indazole-5-carboxylate . In the absence of direct, extensive public data on this particular molecule, we will adopt a rational, evidence-based approach. By examining the established biological activities of structurally related indazole analogues, we can formulate compelling hypotheses regarding its potential molecular targets and signaling pathways. Furthermore, we will outline a comprehensive, field-proven experimental workflow designed to systematically elucidate its true mechanism of action, providing a practical roadmap for researchers and drug development professionals.

The Indazole Pharmacophore: A Survey of Established Mechanisms of Action

The therapeutic diversity of indazole derivatives is a direct reflection of their ability to engage with a wide range of protein targets, often as potent inhibitors. Understanding these established interactions is paramount to predicting the potential activity of novel analogues.

Kinase Inhibition: A Dominant Paradigm in Oncology

A significant portion of indazole-based drug discovery has focused on the inhibition of protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in cancer. The indazole scaffold has proven to be an effective hinge-binding motif in the ATP-binding pocket of many kinases.

-

Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor, features a 3-aminoindazole core, demonstrating the scaffold's utility in targeting this key oncogene.[1]

-

Epidermal Growth Factor Receptor (EGFR): Certain 1H-indazole derivatives have shown strong potency against EGFR and its mutants, a critical target in non-small cell lung cancer.[1]

-

Extracellular Signal-Regulated Kinase (ERK1/2): Structure-guided design has led to the synthesis of 1H-indazole amides that exhibit potent enzymatic and cellular activity against the ERK1/2 signaling pathway.[1]

-

p21-Activated Kinase 1 (PAK1): 1H-indazole-3-carboxamide derivatives have been designed as potent and selective PAK1 inhibitors, which are associated with anti-tumor migration and invasion activities.[4]

Monoamine Oxidase B (MAO-B) Inhibition: A Focus on Neurodegenerative Disorders

Indazole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of MAO-B.[5][6] This enzyme is a key target in the treatment of Parkinson's disease and other neurodegenerative conditions. The most potent derivatives in these studies exhibit subnanomolar IC50 values and remarkable selectivity over the MAO-A isoform.[5][6]

Other Notable Enzyme and Receptor Interactions

The versatility of the indazole core extends beyond kinases and MAOs:

-

Lipoxygenase (LOX) Inhibition: Indazole carboxamides have been evaluated as inhibitors of soybean lipoxygenase, a key enzyme in the inflammatory leukotriene biosynthesis pathway.[7]

-

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: In silico screening and subsequent biological evaluation have identified 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors, a target implicated in Alzheimer's disease, bipolar disorder, and type-2 diabetes.[8]

-

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition: As a target for cancer immunotherapy, certain 3-substituted 1H-indazoles have demonstrated potent IDO1 inhibitory activity.[9]

-

5-HT3 Receptor Antagonism: The indazole scaffold is a critical component in the design of 5-HT3 receptor antagonists like Granisetron, which are widely used as antiemetics.[9][10]

The table below summarizes the inhibitory activities of various indazole derivatives against different biological targets, providing a quantitative context for their potency.

| Compound Class | Target | IC50 Value | Selectivity | Reference |

| 1H-Indazole Amide Derivatives | ERK1/2 | 9.3 ± 3.2 to 25.8 ± 2.3 nM | Not specified | [1] |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Human MAO-B | 0.386 nM | >25,000-fold vs MAO-A | [5][6] |

| 3-Aminoindazole Derivative (Entrectinib) | ALK | 12 nM | Not specified | [1] |

| 1H-Indazole Derivative | EGFR T790M | 5.3 nM | Not specified | [1] |

Hypothetical Mechanisms of Action for this compound

Based on the established activities of related compounds, we can propose several plausible mechanisms of action for this compound. The presence of the 3-formyl group and the 5-carboxylate moiety are key structural features that will guide our hypotheses.

Hypothesis 1: Inhibition of Protein Kinases

The indazole core itself is a strong indicator of potential kinase inhibitory activity. The 3-formyl group, an aldehyde, is an electrophilic center that could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine) in the ATP-binding pocket of a kinase. This covalent interaction could lead to irreversible inhibition, a desirable property for certain therapeutic applications.

Proposed Signaling Pathway: Covalent Kinase Inhibition

The diagram below illustrates a hypothetical mechanism where this compound acts as a covalent inhibitor of a protein kinase, leading to the downregulation of a pro-survival signaling pathway.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

Unlocking the Therapeutic Potential of Methyl 3-formyl-1H-indazole-5-carboxylate: A Technical Guide for Target Identification and Validation

Foreword: The Indazole Scaffold as a Privileged Structure in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, coupled with the capacity for diverse substitutions, allows for the precise spatial orientation of functional groups to engage with a wide array of biological targets.[2][3][4] This has led to the successful development of several FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib, and the PARP inhibitor niraparib, underscoring the therapeutic significance of this molecular framework.[1][2] This guide focuses on a specific, yet underexplored, derivative: Methyl 3-formyl-1H-indazole-5-carboxylate . We will provide a prospective analysis of its potential therapeutic targets and a detailed roadmap for their experimental validation, designed for researchers, scientists, and drug development professionals.

Molecular Profile of this compound

The structure of this compound presents several key features for targeted drug design. The indazole core provides a stable platform for interaction with protein targets. The 3-formyl group can act as a hydrogen bond acceptor or a reactive handle for covalent modification, while the 5-carboxylate methyl ester offers a site for further chemical elaboration to modulate physicochemical properties and target engagement.[5][6]

| Property | Value | Source |

| Molecular Formula | C10H8N2O3 | [7] |

| Molecular Weight | 204.18 g/mol | [7] |

| CAS Number | 797804-50-3 | [7] |

Prospective Therapeutic Target Classes

Based on the extensive literature on indazole derivatives, we hypothesize that this compound could engage with the following high-value therapeutic target classes:

-

Protein Kinases: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[8] The structural similarity to compounds known to inhibit Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs) makes these compelling targets.[2]

-

Poly (ADP-ribose) Polymerase (PARP): The indazole core is present in the PARP inhibitor Niraparib.[2] The unique substitution pattern of our lead compound may offer novel interactions within the PARP active site.

-

Bacterial DNA Gyrase B: Novel antibacterial agents are urgently needed to combat antimicrobial resistance.[9] Indazole derivatives have shown potent inhibitory activity against bacterial DNA gyrase B, presenting a potential application in infectious diseases.[9]

A Strategic Workflow for Target Identification and Validation

The following experimental workflow provides a comprehensive and self-validating system for identifying and confirming the therapeutic targets of this compound.

Caption: A streamlined workflow for target identification, validation, and lead optimization.

Detailed Experimental Protocols

Phase 1: Initial Screening and Target Identification

-

Rationale: To rapidly assess the inhibitory potential of this compound against a broad range of protein kinases.

-

Protocol:

-

Prepare a stock solution of the compound in DMSO.

-

Use a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of several hundred purified human kinases.

-

Assays are typically performed using a fluorescence-based method to measure the consumption of ATP.

-

The compound is tested at a fixed concentration (e.g., 10 µM) in duplicate.

-

Results are expressed as a percentage of inhibition relative to a positive control (a known inhibitor) and a negative control (DMSO).

-

Hits are defined as kinases showing >50% inhibition.

-

-

Rationale: To confirm direct binding of the compound to the identified kinase "hits" from the HTS.

-

Protocol:

-

Prepare a solution of the purified target protein in a suitable buffer.

-

Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

-

Add the test compound at varying concentrations.

-

Use a real-time PCR instrument to slowly increase the temperature of the samples.

-

As the protein unfolds, the dye binds and fluoresces.

-

Ligand binding stabilizes the protein, resulting in a shift in the melting temperature (Tm). A significant Tm shift indicates direct binding.

-

-

Rationale: To quantify the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the compound-target interaction.

-

Protocol:

-

Load the purified target protein into the sample cell of the ITC instrument.

-

Load a concentrated solution of the compound into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution.

-

Measure the heat released or absorbed during each injection.

-

The resulting data is fitted to a binding model to determine the thermodynamic parameters.

-

Phase 2: Cellular and Functional Validation

-

Rationale: To determine the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the identified target kinase.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound for 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

-

Rationale: To investigate the effect of the compound on the phosphorylation status of the target kinase and its downstream signaling proteins.

-

Protocol:

-

Treat cells with the compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

-

Visualize the protein bands using a chemiluminescence substrate.

-

Caption: A simplified diagram of a kinase signaling pathway and the proposed point of inhibition.

Future Directions and Lead Optimization

A successful outcome from the proposed workflow would identify and validate one or more therapeutic targets for this compound. The next logical step would be to initiate a lead optimization program. This would involve synthesizing analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. The 3-formyl and 5-carboxylate groups are ideal handles for such modifications.[6] For instance, the formyl group can be converted to other functional groups, and the methyl ester can be hydrolyzed to the carboxylic acid and coupled with various amines to explore new chemical space.[6]

Conclusion

This compound is a promising starting point for the development of novel therapeutics. The indazole scaffold has a proven track record in successful drug discovery campaigns.[1][2][3][4] The systematic approach outlined in this guide, combining in vitro biochemical assays with cell-based functional studies, provides a robust framework for elucidating its mechanism of action and identifying its therapeutic targets. The subsequent lead optimization phase has the potential to yield drug candidates with significant clinical utility.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. This compound - CAS:797804-50-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to Methyl 3-formyl-1H-indazole-5-carboxylate

An In-depth Exploration of the Synthesis, History, and Application of a Key Building Block in Modern Drug Discovery

Introduction: The Rising Prominence of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus has emerged as a privileged scaffold, prized for its ability to form critical hydrogen bond interactions within the active sites of various protein targets.[1] As a bioisostere of the ubiquitous indole structure, indazole derivatives have demonstrated significant potential in the development of novel therapeutics, particularly as kinase inhibitors for oncology and inflammatory diseases. Central to the synthesis of a diverse array of functionalized indazoles is the key intermediate, Methyl 3-formyl-1H-indazole-5-carboxylate (CAS No. 797804-50-3). This technical guide provides a comprehensive overview of the discovery, synthesis, and strategic application of this valuable building block for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 797804-50-3 | N/A |

| Molecular Formula | C₁₀H₈N₂O₃ | N/A |

| Molecular Weight | 204.18 g/mol | N/A |

| Appearance | Likely a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | N/A |

Note: Experimental data for properties such as melting point and detailed solubility were not available in the reviewed literature. Researchers should determine these empirically.

Historical Context and Discovery

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for 3-substituted indazoles. Historically, direct functionalization of the indazole C3 position has been challenging. Unlike indoles, the direct Vilsmeier-Haack formylation of the parent indazole ring is generally ineffective.[1] This limitation spurred the development of alternative strategies, positioning pre-functionalized precursors like this compound as critical intermediates. Its appearance in numerous patents and chemical supplier catalogs from the early 21st century onwards underscores its utility as a readily available starting material for constructing complex molecular architectures.

Synthetic Pathways: A Two-Stage Approach

The synthesis of this compound is logically approached as a two-step sequence starting from the commercially available 1H-indazole-5-carboxylic acid.

Step 1: Esterification of 1H-Indazole-5-carboxylic Acid

The initial step involves the straightforward esterification of the carboxylic acid moiety. This is a standard transformation, typically achieved under acidic conditions.

Conceptual Workflow for Esterification

Caption: Workflow for the synthesis of the ester intermediate.

Detailed Experimental Protocol (Representative):

-

Suspend 1H-indazole-5-carboxylic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate.

Step 2: Vilsmeier-Haack Formylation

The crucial introduction of the formyl group at the C3 position is accomplished via the Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.

The Causality Behind the Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reagent, a chloroiminium ion, is generated in situ from a substituted amide (typically dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃). This electrophilic species is then attacked by the electron-rich C3 position of the indazole ring. The indazole nucleus, particularly with the ester group at the 5-position, is sufficiently activated for this electrophilic substitution to occur at the desired position. Subsequent hydrolysis of the resulting iminium ion furnishes the aldehyde.

Plausible Mechanism of Vilsmeier-Haack Formylation

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol (Representative):

-

In a flask under an inert atmosphere (e.g., nitrogen), cool a solution of dimethylformamide (DMF) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for a designated period to allow for the formation of the Vilsmeier reagent.

-

Add a solution of Methyl 1H-indazole-5-carboxylate in DMF to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with an aqueous base solution (e.g., NaOH or NaHCO₃).

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Application in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The strategic placement of the formyl and ester functionalities makes this compound a versatile precursor for a wide range of kinase inhibitors. The aldehyde can be readily transformed into various heterocycles or used in reductive amination reactions, while the ester can be hydrolyzed and coupled to form amides.

A prominent example of its application is in the synthesis of potent p38 MAP kinase inhibitors. The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a variety of inflammatory diseases.

Role in the Synthesis of p38 MAP Kinase Inhibitors

While specific patented syntheses can be complex and varied, a general synthetic strategy leveraging this compound can be envisioned. For instance, this intermediate could be a key component in the synthesis of the clinical candidate PH-797804 , a potent and selective p38α inhibitor.[2][3][4][5]

Illustrative Synthetic Logic

Caption: A conceptual pathway for utilizing the target molecule in drug synthesis.

The aldehyde functionality allows for the introduction of a side chain via reductive amination, which can be crucial for occupying specific pockets in the kinase active site. The ester group can then be hydrolyzed to the corresponding carboxylic acid, which is a common handle for amide bond formation, linking the indazole core to other fragments of the final drug molecule. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Conclusion

This compound stands as a testament to the importance of strategic intermediate design in modern drug discovery. Its synthesis, while requiring careful execution of the Vilsmeier-Haack reaction, provides a reliable route to a highly versatile building block. The dual functionalities of the aldehyde and ester groups offer medicinal chemists a powerful platform for the rapid generation of diverse libraries of indazole-based compounds. As the quest for more selective and potent kinase inhibitors continues, the utility of this key intermediate is poised to grow, solidifying the place of the indazole scaffold in the armamentarium of therapeutic agents.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PH 797804 | p38 MAPK | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Solubility and Stability of Methyl 3-formyl-1H-indazole-5-carboxylate

Introduction

Methyl 3-formyl-1H-indazole-5-carboxylate is a heterocyclic compound featuring a bicyclic indazole core. The indazole scaffold is a significant pharmacophore in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities including anti-inflammatory, anti-tumor, and anti-HIV effects.[1][2] The specific substitution of a formyl group at the 3-position and a methyl carboxylate at the 5-position introduces key functional groups that can influence the molecule's physicochemical properties, reactivity, and biological interactions.

This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound. Understanding these characteristics is paramount for researchers in drug discovery and development, as they directly impact formulation, storage, and ultimate bioavailability. We will explore the theoretical underpinnings of its expected behavior, provide detailed protocols for empirical determination, and discuss best practices for handling and storage.

Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential before undertaking experimental studies. The structure of this compound (Figure 1) contains both hydrogen bond donors (N-H) and acceptors (C=O, N), suggesting a degree of polarity that will govern its solubility.[3]

The following table summarizes key physicochemical properties gathered from available data.[3][4][5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | [3] |

| Molecular Weight | 204.18 g/mol | [3] |

| CAS Number | 797804-50-3 | [4][5] |

| Topological Polar Surface Area (TPSA) | 72.05 Ų | [3] |

| Computed logP | 1.162 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

| Physical Form | Solid | [6] |

Solubility Profile: A Practical Approach

The solubility of an active compound is a critical determinant of its utility in both in vitro assays and in vivo applications. The presence of the ester and aldehyde functionalities, combined with the indazole core, suggests that solubility will be moderate and highly dependent on the solvent system. While specific experimental data is not publicly available, this section provides a robust protocol for its determination.

Theoretical Considerations and Solvent Selection

The molecule's structure suggests poor solubility in non-polar hydrocarbon solvents and increasing solubility with solvent polarity. Protic solvents capable of hydrogen bonding are likely to be more effective. For biological assays, solubility in aqueous buffers, often with a small percentage of a co-solvent like dimethyl sulfoxide (DMSO), is of primary interest. The choice of solvent is causal; DMSO is often selected for its high solubilizing power for a wide range of organic compounds, making it ideal for creating high-concentration stock solutions.

Experimental Workflow for Solubility Determination

The most reliable method for determining thermodynamic solubility is the shake-flask method (or a miniaturized version). This protocol is self-validating as it measures the concentration of the compound in a saturated solution, representing a true equilibrium state. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for quantification due to its specificity and sensitivity.[7]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. chemscene.com [chemscene.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound - CAS:797804-50-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 7. bloomtechz.com [bloomtechz.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate

Abstract

Methyl 3-formyl-1H-indazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique bifunctional structure, featuring both an aldehyde and an ester group on the indazole scaffold, makes it an exceptionally versatile precursor for the synthesis of complex pharmaceutical agents and diverse compound libraries. This guide provides an in-depth exploration of a reliable and efficient synthetic route to this target molecule, designed for researchers, chemists, and professionals in the field of drug development. We will delve into the underlying reaction mechanisms, present a detailed, step-by-step experimental protocol, and offer expert insights into process optimization and characterization.

Synthetic Strategy and Rationale

The synthesis of this compound is most efficiently achieved through the functionalization of a pre-existing indazole core. The chosen strategy prioritizes accessibility of starting materials and high-yielding transformations.

The primary route involves a direct, one-step formylation of commercially available Methyl 1H-indazole-5-carboxylate (1) . This approach is highly convergent and avoids the multi-step process of building the indazole ring from acyclic precursors. The key transformation is the Vilsmeier-Haack reaction , a classic and robust method for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2]

An alternative, though more lengthy, pathway begins with 4-amino-3-methylbenzoic acid . This route involves the initial construction of the indazole ring via diazotization and cyclization, followed by esterification of the carboxylic acid, and concluding with the final formylation step.[3][4] This guide will focus on the more direct Vilsmeier-Haack approach from the ester intermediate.

Visualized Synthetic Workflow

Caption: Overall synthetic scheme for the target compound.

Mechanistic Deep Dive: The Vilsmeier-Haack Reaction

Understanding the mechanism of the Vilsmeier-Haack reaction is crucial for optimizing conditions and troubleshooting potential issues. The reaction proceeds in two main stages.[5]

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent. This species is the active formylating agent.[1]

-

Electrophilic Aromatic Substitution: The electron-rich indazole ring of Methyl 1H-indazole-5-carboxylate (1) attacks the electrophilic carbon of the Vilsmeier reagent. The C3 position of the indazole is the most nucleophilic and is the primary site of attack. Subsequent loss of a proton re-aromatizes the ring, forming an iminium salt intermediate.

-

Hydrolysis: During aqueous workup, this iminium salt is rapidly hydrolyzed to yield the final aldehyde product, This compound (2) .

The Vilsmeier-Haack reaction is particularly effective because the iminium ion is a milder electrophile than those used in Friedel-Crafts acylations, making it highly suitable for activated heterocyclic systems.[2][5]

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from Methyl 1H-indazole-5-carboxylate.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 1H-indazole-5-carboxylate (1) | 176.17 | 5.0 g | 28.4 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 7.7 mL (12.9 g) | 84.2 (3 eq) |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Saturated Sodium Bicarbonate (aq.) | - | ~200 mL | - |

| Water (Deionized) | 18.02 | ~200 mL | - |

| Brine | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

| Ethyl Acetate (EtOAc) | 88.11 | For extraction | - |

| Hexanes | - | For purification | - |

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

DMF is a potential irritant. Avoid inhalation and skin contact.

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (50 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (7.7 mL, 84.2 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should become a thick, pale-yellow slurry.

-

-

Reaction with Indazole Substrate:

-

Dissolve Methyl 1H-indazole-5-carboxylate (5.0 g, 28.4 mmol) in Dichloromethane (50 mL).

-

Add the indazole solution to the freshly prepared Vilsmeier reagent at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by pouring it over crushed ice (~200 g). Caution: This is an exothermic process.

-

Neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

A precipitate should form. Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL).

-

-

Purification:

-

The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Dry the purified solid under vacuum to yield this compound as a white to off-white crystalline solid.

-

Characterization and Data

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.19 g/mol |

| ¹H NMR (DMSO-d₆) | δ (ppm): 14.4 (br s, 1H, NH), 10.2 (s, 1H, CHO), 8.7 (s, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃). Note: Peak positions may vary slightly depending on the solvent and concentration. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 187.5, 166.0, 144.0, 142.5, 128.0, 126.5, 125.0, 122.0, 111.5, 52.5. Note: Representative values. |

| Mass Spec (ESI+) | m/z: 205.05 [M+H]⁺, 227.03 [M+Na]⁺ |

Troubleshooting and Field Insights

-

Problem: The reaction does not go to completion.

-

Insight: The Vilsmeier reagent may have degraded due to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The activity of the indazole substrate can also be a factor; extending the reaction time or slightly increasing the temperature (to 70 °C) may drive the reaction to completion.

-

-

Problem: Low yield after workup.

-

Insight: The product may have some solubility in the aqueous layer. If a precipitate does not form readily, or if the yield is low, extract the aqueous layer thoroughly with ethyl acetate or dichloromethane (3 x 100 mL). Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.[6]

-

-

Problem: Product is difficult to purify.

-

Insight: If recrystallization proves insufficient, column chromatography is the preferred method. A shallow gradient (e.g., starting from 10% EtOAc/Hexanes and slowly increasing to 40% EtOAc/Hexanes) often provides the best separation from unreacted starting material and any potential side products.[6]

-

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

The Versatile Scaffold: Application Notes and Protocols for Methyl 3-formyl-1H-indazole-5-carboxylate in Medicinal Chemistry

Introduction: The Privileged Indazole Core

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents. Among the various functionalized indazoles, Methyl 3-formyl-1H-indazole-5-carboxylate emerges as a particularly valuable building block. This trifunctional molecule, featuring a reactive aldehyde at the 3-position, a readily modifiable ester at the 5-position, and a nucleophilic nitrogen at the 1-position, offers multiple handles for chemical elaboration, enabling the exploration of vast chemical space in the quest for novel drugs.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase and PARP inhibitors. We will delve into detailed, field-proven protocols and explain the rationale behind the experimental choices, offering researchers a practical and scientifically rigorous resource for their drug discovery endeavors.

Key Applications in Drug Discovery

The indazole moiety is a prominent feature in a number of FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, which function as kinase or PARP inhibitors.[1] The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of analogs of these and other biologically active molecules.

Synthesis of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The aldehyde group of this compound is a key functional group for the synthesis of various kinase inhibitor backbones.

Reductive amination of the 3-formyl group is a powerful and versatile method for introducing a wide range of amine-containing side chains.[3] This reaction proceeds via the formation of an intermediate imine, which is then reduced to the corresponding amine. This strategy allows for the systematic exploration of the chemical space around the indazole core to optimize binding to the target kinase.

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the reductive amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1 equivalent) in anhydrous DCM or DCE, add the desired primary or secondary amine (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-substituted methyl 1H-indazole-5-carboxylate derivative.

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material compared to other borohydrides, minimizing side reactions.

-

Acetic acid acts as a catalyst to promote the formation of the iminium ion, which is the active electrophile in the reaction.

-

The aqueous workup with sodium bicarbonate is necessary to neutralize the acetic acid and quench any unreacted reducing agent.

The Knoevenagel condensation is another powerful tool for functionalizing the 3-formyl group.[4] This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base to yield an α,β-unsaturated product.[5] These products can serve as key intermediates for the synthesis of more complex heterocyclic systems or as Michael acceptors for the introduction of further diversity.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol provides a method for the Knoevenagel condensation of this compound with malononitrile.

Materials:

-

This compound

-

Malononitrile (1.1 equivalents)

-

Piperidine or another suitable base (catalytic amount)

-

Ethanol or another suitable solvent

-

Ice-water bath

Procedure:

-

Dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture in an ice-water bath to induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Piperidine is a commonly used weak base catalyst for the Knoevenagel condensation. It facilitates the deprotonation of the active methylene compound to generate the nucleophilic carbanion.

-

The choice of ethanol as a solvent is often advantageous as the product may precipitate directly from the reaction mixture upon cooling, simplifying purification.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[6] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The indazole scaffold is a key feature of the potent PARP inhibitor Niraparib.[7][8] The ester group at the 5-position of this compound can be readily converted to an amide, a common pharmacophore in PARP inhibitors.

The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This amidation step is crucial for introducing the pharmacophoric elements required for potent PARP inhibition.

Protocol 3: Hydrolysis and Amide Coupling

This two-step protocol describes the hydrolysis of the methyl ester followed by amide coupling.

Step 1: Hydrolysis of the Methyl Ester

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH) and Water

-

Hydrochloric acid (HCl) (1N)

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of THF or MeOH and water.

-

Add an excess of LiOH or NaOH (2-3 equivalents).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 3-formyl-1H-indazole-5-carboxylic acid.[9][10]

Step 2: Amide Coupling

Materials:

-

3-formyl-1H-indazole-5-carboxylic acid

-

Desired amine (1.1 equivalents)

-

Coupling agent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole)

-

Base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve 3-formyl-1H-indazole-5-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

-

Add the desired amine (1.1 equivalents), the coupling agent (e.g., HATU, 1.2 equivalents), and the base (e.g., DIPEA, 2-3 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Hydrolysis with a strong base like LiOH or NaOH is a standard method for converting esters to carboxylic acids.

-

Coupling agents like HATU or EDC/HOBt are used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond.

-

An organic base like DIPEA or TEA is required to neutralize the acidic byproducts formed during the coupling reaction.

Data Presentation

| Compound ID | Modification | Target | IC₅₀ (nM) | Reference |

| A | N-1 substitution with a piperidinylpropyl group on indazole-3-carboxamide | PARP-1 | 36,000 | [11] |

| B | N-1 substitution with a dioxoindolinylpropyl group on indazole-3-carboxamide | PARP-1 | 6,800 | [11] |

| C | 1H-indazole-3-carboxamide derivative | PAK1 | 9.8 | [2] |

| D | 1-aryl-1H-indazole derivative | JNK3 | Double-digit nM | [12] |

Signaling Pathways and Mechanisms of Action

Kinase Inhibition

Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The specific kinase targeted depends on the substitution pattern on the indazole scaffold. For example, derivatives of this compound can be designed to target kinases involved in angiogenesis, such as VEGFR, or cell proliferation, such as PAK1.[2][13]

Caption: Kinase Inhibition by Indazole Derivatives.

PARP Inhibition

PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality.[6][14] In cells with deficient homologous recombination (HR) DNA repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These cells are unable to repair these DSBs, leading to genomic instability and cell death.

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides medicinal chemists with a powerful platform to synthesize a diverse range of bioactive molecules, particularly kinase and PARP inhibitors. The protocols and insights provided in this guide are intended to empower researchers in their drug discovery efforts, enabling the efficient and rational design of novel therapeutics based on the privileged indazole scaffold.

References

- 1. Discovery of potent and selective Syk kinase inhibitors based on an indazole core [morressier.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. PARP Inhibitors: From the Mechanism of Action to Clinical Practice | Acta Médica Portuguesa [actamedicaportuguesa.com]